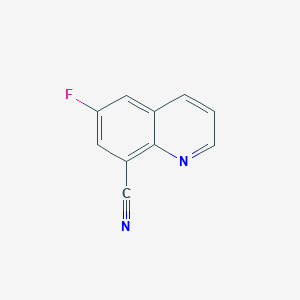

6-Fluoroquinoline-8-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMBUELLJPLSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856974 | |

| Record name | 6-Fluoroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368394-42-6 | |

| Record name | 6-Fluoroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoroquinoline 8 Carbonitrile and Its Chemical Analogs

Preparative Routes to the 6-Fluoroquinoline-8-carbonitrile Core

The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the construction of the quinoline (B57606) ring system with the desired substitution pattern or the late-stage introduction of the key functional groups onto a pre-formed quinoline scaffold.

Strategic Functionalization of Precursor Molecules

A common strategy for the synthesis of this compound involves the use of appropriately substituted quinoline precursors. These precursors can be synthesized through various established methods and then subjected to reactions to install the nitrile group at the C-8 position.

One viable precursor is 8-amino-6-fluoroquinoline . This compound can be prepared by the reduction of 6-fluoro-8-nitroquinoline (B1295531) . The synthesis of 6-fluoro-8-nitroquinoline itself can be accomplished through nitration of 6-fluoroquinoline (B108479). The subsequent conversion of the 8-amino group to the 8-carbonitrile can be achieved via the Sandmeyer reaction, a well-established method for converting arylamines to various functional groups, including nitriles, using sodium nitrite (B80452) and a copper(I) cyanide salt.

Another potential precursor is 6-fluoro-8-quinolinol . This compound can be synthesized via a Skraup synthesis, a classic method for quinoline synthesis, starting from 2-amino-5-fluorophenol (B134415). The hydroxyl group at the C-8 position can then be converted to a good leaving group, such as a triflate, which can subsequently be displaced by a cyanide source in a transition-metal-catalyzed cross-coupling reaction to yield this compound.

The following table summarizes key precursors and their potential transformations:

| Precursor Molecule | Potential Transformation to this compound |

| 8-Amino-6-fluoroquinoline | Sandmeyer reaction (NaNO₂, CuCN) |

| 6-Fluoro-8-quinolinol | Conversion to triflate followed by cyanation |

| 8-Bromo-6-fluoroquinoline | Halogen-nitrile exchange reaction |

| 8-Chloro-6-fluoroquinoline | Halogen-nitrile exchange reaction |

Halogen-Nitrile Exchange Reactions for Carbonitrile Introduction

The direct conversion of a halogen at the C-8 position of a 6-fluoroquinoline to a nitrile group is a highly effective and widely used method. Commercially available starting materials such as 8-bromo-6-fluoroquinoline and 6-chloro-8-fluoroquinoline are ideal substrates for this transformation.

This transformation, often referred to as cyanation, can be achieved using various reagents and conditions. A common method is the Rosenmund-von Braun reaction, which employs copper(I) cyanide (CuCN) at elevated temperatures. Alternatively, palladium-catalyzed cyanation reactions, using reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in the presence of a palladium catalyst and a suitable ligand, offer milder reaction conditions and broader substrate scope.

A typical reaction scheme is as follows:

6-Fluoro-8-haloquinoline + Cyanide Source (e.g., CuCN, Zn(CN)₂) --[Catalyst/Heat]--> this compound

The choice of halogen (bromine or chlorine) can influence the reaction conditions, with bromo derivatives generally being more reactive than their chloro counterparts.

Regioselective Synthesis via Cyclization Reactions

Instead of functionalizing a pre-existing quinoline ring, the 6-fluoroquinoline core can be constructed through cyclization reactions where the precursors already contain the necessary substituents or their precursors. The Skraup synthesis and the Doebner-von Miller reaction are classic examples of quinoline synthesis that can be adapted for this purpose.

For instance, the Skraup synthesis of 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol demonstrates the feasibility of constructing the 6-fluoroquinoline skeleton. To directly obtain a precursor for this compound, one could envision a similar cyclization strategy starting from an appropriately substituted aniline (B41778) derivative.

More contemporary methods, such as transition-metal-catalyzed cyclizations, can also be employed to achieve high regioselectivity. For example, the synthesis of complex quinolone derivatives can be achieved through a multi-step sequence involving the cyclization of an acrylate (B77674) derivative. While not a direct synthesis of this compound, this highlights the principle of constructing the quinoline ring with control over the substitution pattern.

Derivatization and Structural Modification Strategies

Once this compound is obtained, it serves as a versatile platform for further structural modifications. The nitrile group and the quinoline ring system both offer opportunities for a variety of chemical transformations.

Transformations at the Nitrile Group (C-8 Position)

The carbonitrile group at the C-8 position is a valuable functional handle that can be converted into several other important functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 6-fluoroquinoline-8-carboxylic acid . This carboxylic acid can then participate in a wide range of reactions, such as esterification, amidation, or conversion to an acyl halide.

Reduction: The nitrile group can be reduced to a primary amine, yielding 8-(aminomethyl)-6-fluoroquinoline . Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible linker and a basic amino group, which can be valuable for biological applications.

Organometallic Addition: Grignard reagents or other organometallic nucleophiles can add to the nitrile carbon, leading to the formation of ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl groups at the C-8 position, attached via a carbonyl linker.

The following table summarizes key transformations of the nitrile group:

| Reagent(s) | Product Functional Group |

| H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| LiAlH₄ or H₂, Catalyst | Primary Amine (Aminomethyl) |

| R-MgBr, then H₃O⁺ | Ketone |

Substitutions and Coupling Reactions at the Quinoline Ring System

The quinoline ring of this compound is also amenable to further functionalization, allowing for the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-6 position can potentially be displaced by strong nucleophiles, particularly if the quinoline nitrogen is quaternized or if there are additional electron-withdrawing groups on the ring. This allows for the introduction of various substituents, such as alkoxy, amino, or thioether groups. The reactivity of the fluoro group in SNAr reactions is a well-documented phenomenon in fluoroaromatic chemistry.

Electrophilic Aromatic Substitution: While the quinoline ring is generally deactivated towards electrophilic substitution, reactions such as nitration or halogenation can occur, typically at positions on the carbocyclic ring that are activated by the existing substituents. The directing effects of the fluorine and nitrile groups would need to be considered.

Transition-Metal-Catalyzed Cross-Coupling Reactions: If a halogen atom is present on the quinoline ring, it can be used as a handle for cross-coupling reactions. For example, if one were to start with a dihalo-fluoroquinoline, one halogen could be converted to the nitrile, leaving the other available for reactions like the Suzuki-Miyaura coupling. This would allow for the introduction of aryl or vinyl substituents.

C-7 Position Functionalization through Nucleophilic Aromatic Substitution

The C-7 position of the 6-fluoroquinoline scaffold is often targeted for functionalization. Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents at this position. nih.govnih.gov In this type of reaction, the electron-deficient nature of the quinoline ring, enhanced by the fluorine atom, facilitates the attack of nucleophiles. nih.gov For instance, the fluorine at the C-7 position in 1-aryl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids can be displaced by various amino groups. msu.edu This approach has been utilized to synthesize a range of 7-substituted amino derivatives. msu.edu The reactivity in SNAr reactions is influenced by the leaving group, and interestingly, in this context, fluorine is often the best leaving group among halogens due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. youtube.com

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds in quinoline synthesis. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. libretexts.org The Suzuki-Miyaura coupling has been successfully applied to synthesize 6-vinylquinolin-4(1H)-one from 6-bromoquinolin-4(1H)-one and potassium vinyltrifluoroborate. researchgate.net The efficiency of these reactions can be high, though challenges such as the slow transmetalation rate of electron-deficient heteroaryl boron derivatives and their potential for protodeboronation exist. nih.gov Various palladium catalysts and ligands have been developed to address these challenges and improve the scope and efficiency of coupling reactions involving pyridyl and quinolyl nucleophiles. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl/Heteroaryl Halide | Boronate | Catalyst System | Base | Solvent | Yield |

| 3,5-(bis-trifluoromethyl)bromobenzene | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82% |

| 4-bromoanisole | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74% |

| 4-bromobiphenyl | Azidomethyltrifluoroborate | Pd(OAc)₂ / SPhos | - | - | 61% |

This table is based on data from various sources. nih.govcalvin.edu

Borylation Reactions for Further Derivatization

Borylation of the quinoline ring is a key step for subsequent derivatization, often serving as a precursor reaction for Suzuki-Miyaura coupling. nih.govnih.govelsevierpure.com Iridium-catalyzed C-H borylation has emerged as a significant method for the functionalization of fluoroquinolines. nih.govnih.govelsevierpure.com This technique allows for the direct conversion of a C-H bond into a C-B bond, creating a versatile boronic ester intermediate. nih.govnih.govelsevierpure.com Specifically, the use of an iridium catalyst with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) has proven effective for the borylation of 6-fluoroquinolines at the C-7 position. nih.gov The resulting quinoline boronic ester can then undergo various transformations, highlighting its importance in medicinal chemistry. nih.govnih.govelsevierpure.com

A general procedure for iridium-catalyzed borylation involves reacting the 6-fluoroquinoline with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(OMe)COD]₂, and a ligand in a solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at elevated temperatures. nih.govacs.org

N-1 Nitrogen Atom Alkylation and Arylation

The nitrogen atom at the N-1 position of the quinoline ring is a common site for alkylation and arylation, which can significantly influence the biological and physical properties of the resulting compounds. rsc.orgrsc.org Palladium-catalyzed reactions have been shown to be effective for the N-alkylation of quinolines using alcohols as alkylating agents in a hydrogen autotransfer process. rsc.org Rhodium(I)-catalyzed ortho-alkylation has also been developed for pyridines and quinolines, demonstrating the expansion of C-H bond activation strategies. nih.gov Furthermore, studies on the ethylation of 3-ethoxycarbonyl-4-oxo-quinolines have provided insights into the mechanism of N-alkylation, suggesting that the reaction proceeds through a nucleophilic enolate intermediate. rsc.org

Annelation Reactions for Fused Heterocyclic Systems

Annelation, or ring-forming, reactions are employed to construct fused heterocyclic systems based on the quinoline scaffold. rsc.org These reactions can create polycyclic structures with diverse biological activities. One approach involves the reaction of arylimidoyl radicals with alkynes to synthesize quinolines. rsc.org Another strategy is the [3+2] annulation of quinolines with aminocyclopropanes, catalyzed by ytterbium(III) triflate, to produce indolizidine skeletons. researchgate.net Oxidative annulation strategies, including transition-metal-catalyzed C-H activation pathways, have also been extensively reviewed as methods for quinoline synthesis. mdpi.com

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of quinoline derivatives, including fluoroquinoline carbonitriles.

Green Chemistry Principles in Fluoroquinoline Carbonitrile Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.comacs.org In the context of fluoroquinoline synthesis, this has led to the development of methods that utilize greener solvents, recyclable catalysts, and more energy-efficient reaction conditions. primescholars.comijbpas.comresearchgate.net Traditional methods often require harsh conditions, toxic reagents, and large volumes of hazardous solvents, leading to significant waste and environmental concerns. tandfonline.comprimescholars.com

To address these issues, researchers have explored various green approaches. ijpsjournal.com These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the development of nanocatalysts that can be easily recovered and reused. tandfonline.comnih.gov For example, the use of nanocatalysts in one-pot synthetic methods has shown promise for the efficient synthesis of quinolines with benefits such as shorter reaction times, high yields, and simple workup procedures. nih.gov The adoption of these green chemistry principles not only makes the synthesis of fluoroquinolone carbonitriles more sustainable but also often leads to more efficient and economical processes. primescholars.com

Combinatorial Chemistry and Virtual Library Generation for Analogs

The exploration of the chemical space surrounding this compound and its analogs has been significantly accelerated by the application of combinatorial chemistry principles and the generation of virtual libraries. These computational approaches allow for the systematic in-silico construction and evaluation of vast numbers of structurally related compounds, facilitating the identification of derivatives with potentially enhanced biological activities or desirable physicochemical properties.

A key strategy in this field involves the use of a known active scaffold, such as the 6-fluoroquinolone core, and computationally applying a series of chemical modifications to generate a large, diverse library of virtual compounds. This methodology is particularly powerful for exploring structure-activity relationships (SAR) and guiding synthetic efforts toward the most promising candidates.

One notable study employed a virtual combinatorial chemistry approach to construct a substantial library of 6-fluoroquinolone (6-FQ) analogs. nih.gov This process involved defining a core structure and variable substitution points, to which a collection of chemical building blocks was computationally attached. The real synthetic pathways for known 6-fluoroquinolone inhibitors were considered in the library's design to enhance the synthetic feasibility of the generated analogs. nih.gov

Virtual Library Construction and Screening

The generation of virtual libraries of quinoline derivatives often starts with a core pharmacophore. For instance, a library of over 900,000 unique structures was generated by subjecting the quinadoline pharmacophore to structural iteration. researchgate.net A similar approach has been applied to 6-fluoroquinolone analogs, resulting in a virtual combinatorial library containing 53,871 structural analogs. nih.govresearchgate.net

The process typically involves the following steps:

Scaffold Selection: A core molecular structure, such as the 6-fluoroquinoline ring system, is chosen as the template.

Diversity Point Identification: Specific positions on the scaffold are identified for chemical modification.

Virtual Reaction Application: A set of virtual reactions is applied to these diversity points using a library of digital reactants or building blocks.

Library Enumeration: The computational combination of the scaffold and building blocks generates a large library of virtual products.

Once generated, these extensive virtual libraries are subjected to a series of computational filters and analyses to identify the most promising candidates for synthesis and biological testing.

Computational Assessment and Filtering

The vast number of compounds in a virtual library necessitates the use of high-throughput computational methods for their evaluation. A common initial step is the application of drug-likeness filters, such as Lipinski's Rule of Five and Veber's rules, to assess the pharmacokinetic properties of the virtual analogs. nih.gov

Following this initial filtering, more sophisticated computational techniques are employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed using experimentally determined activity data for a set of known active compounds. These models are then used to predict the biological activity of the virtual analogs in the library. nih.gov Neural networks are one of the machine learning techniques that can be utilized for building these predictive models. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. The virtual library is then screened to find compounds that match the pharmacophore model. nih.gov

Molecular Docking: This technique predicts the binding orientation and affinity of a ligand to the active site of a target protein. It is used to screen the virtual library for compounds that are likely to bind effectively to a specific biological target, such as DNA gyrase. nih.govresearchgate.net

The integration of these computational approaches provides a powerful platform for navigating the vast chemical space of this compound analogs, enabling the rational design and prioritization of novel compounds for further investigation. nih.gov

| Parameter | Description | Example from Research | Reference |

| Library Type | The nature of the generated chemical library. | Virtual Combinatorial Library | nih.gov |

| Core Scaffold | The foundational chemical structure used for analog generation. | 6-Fluoroquinolone (6-FQ) | nih.govresearchgate.net |

| Library Size | The total number of unique chemical structures generated. | 53,871 analogs | nih.govresearchgate.net |

| Computational Filtering | Methods used to reduce the library size based on drug-like properties. | Lipinski/Veber rule-sets | nih.gov |

| Activity Prediction | Computational models used to estimate the biological activity of virtual compounds. | Neural Networks (NN) based on experimentally active 6-FQs | nih.gov |

| Virtual Screening Methods | In-silico techniques used to prioritize compounds from the library. | Pharmacophore modeling, Molecular docking | nih.gov |

| Biological Target Example | The protein or enzyme against which the virtual screening is performed. | DNA gyrase | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 6-Fluoroquinoline-8-carbonitrile, offering detailed insights into the chemical environment of its constituent atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals five distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide a clear picture of the proton connectivity and their spatial relationships.

The proton assignments are as follows: a doublet at 9.09 ppm with a coupling constant of 3.0 Hz is attributed to the proton at position 2 (H-2). The proton at position 4 (H-4) appears as a doublet of doublets at 8.21 ppm, showing couplings of 8.1 Hz and 1.2 Hz. Another doublet of doublets at 7.92 ppm, with coupling constants of 7.8 Hz and 2.7 Hz, is assigned to the proton at position 5 (H-5). The proton at position 7 (H-7) is observed as a doublet of doublets at 7.72 ppm with couplings of 8.1 Hz and 2.7 Hz. Finally, the proton at position 3 (H-3) presents as a doublet of doublets at 7.58 ppm with coupling constants of 8.4 Hz and 4.2 Hz googleapis.com.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 9.09 | d | 3.0 |

| H-4 | 8.21 | dd | 8.1, 1.2 |

| H-5 | 7.92 | dd | 7.8, 2.7 |

| H-7 | 7.72 | dd | 8.1, 2.7 |

Carbon (¹³C) NMR Spectroscopic Analysis

Fluorine (¹⁹F) NMR Spectroscopic Analysis

Specific experimental ¹⁹F NMR data for this compound has not been found in the reviewed scientific literature. Generally, the chemical shift of a fluorine atom attached to an aromatic ring is influenced by the electronic nature of the other substituents and its position on the ring. For a fluoroquinoline derivative, the ¹⁹F NMR spectrum would be expected to show a singlet or a multiplet in the typical range for aryl fluorides, with potential coupling to nearby protons.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

While a specific, fully assigned FTIR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its structural features. The presence of the quinoline ring would give rise to C-H stretching vibrations in the aromatic region (typically above 3000 cm⁻¹) and C=C and C=N stretching vibrations within the 1650-1400 cm⁻¹ range. The nitrile (C≡N) group is expected to exhibit a sharp, intense absorption band in the region of 2260-2220 cm⁻¹. The C-F bond will have a characteristic stretching vibration in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

Raman Spectroscopy (If Applicable)

Experimental Raman spectroscopic data for this compound is not currently available. If a spectrum were to be acquired, it would be expected to show complementary information to the FTIR data. The symmetric vibrations of the quinoline ring system and the nitrile stretching vibration would likely be strong and well-defined in the Raman spectrum, aiding in the comprehensive vibrational analysis of the molecule.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic transitions and photophysical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing the electronic properties of conjugated systems like quinolines. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's structure, particularly the extent and nature of its π-electron system.

For fluoroquinolone derivatives, the UV absorption spectra typically exhibit multiple bands corresponding to π → π* transitions within the aromatic quinoline core. nih.gov The presence of substituents, such as the fluorine atom at the C-6 position and the nitrile group at the C-8 position, can influence the energy of these transitions, causing shifts in the absorption maxima. Analysis of the UV-Vis spectrum of this compound would confirm the presence of the quinoline chromophore and provide data on its electronic structure. While specific experimental data for this compound is not detailed in the available literature, the expected data format is presented below.

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value |

|---|---|

| Solvent | Methanol or similar polar solvent |

| λmax 1 (nm) | Data not available in cited sources |

| λmax 2 (nm) | Data not available in cited sources |

Fluorescence spectroscopy is a highly sensitive method used to study the emission properties of fluorescent molecules, known as fluorophores. Upon absorbing a photon (excitation), a molecule is promoted to an excited state. It can then relax to the ground state by emitting a photon at a longer wavelength (emission). An excitation-emission matrix (EEM) provides a comprehensive fingerprint of a fluorescent compound. nih.gov

Many fluoroquinolone compounds are known to be fluorescent, and this property is often exploited in analytical methods. nih.gov The fluorescence characteristics, including the excitation and emission maxima and the quantum yield, are highly dependent on the molecular structure and the local environment (e.g., solvent polarity, pH). Characterizing the fluorescence of this compound would involve recording its emission spectrum at a fixed excitation wavelength and its excitation spectrum at a fixed emission wavelength to determine its unique spectral properties.

Table 2: Expected Fluorescence Data for this compound

| Parameter | Expected Value |

|---|---|

| Solvent | Methanol or similar polar solvent |

| Excitation λmax (nm) | Data not available in cited sources |

| Emission λmax (nm) | Data not available in cited sources |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the calculation of a unique elemental composition that corresponds to the measured mass.

For this compound (C10H5FN2), HRMS would be used to measure its exact mass, typically of the protonated molecule [M+H]+. This experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match provides definitive confirmation of the molecular formula.

Table 3: Molecular Formula Confirmation of this compound by HRMS

| Molecular Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. Agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For a newly synthesized compound like methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, elemental analysis is a standard characterization method to confirm its composition. mdpi.com

Table 4: Elemental Composition Data for this compound (C10H5FN2)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 69.77 | Data not available in cited sources |

| Hydrogen (H) | 2.93 | Data not available in cited sources |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

An SCXRD analysis of this compound would require the growth of a suitable single crystal. The resulting data would provide unequivocal proof of its chemical structure and reveal details about its crystal packing and intermolecular interactions.

Table 5: Expected Crystallographic Data for this compound from SCXRD

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Data not available in cited sources |

| Space Group | The symmetry group of the crystal. | Data not available in cited sources |

| a, b, c (Å) | Unit cell dimensions. | Data not available in cited sources |

| α, β, γ (°) | Unit cell angles. | Data not available in cited sources |

| V (ų) | Volume of the unit cell. | Data not available in cited sources |

Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to investigate the thermal stability of a material and to identify decomposition temperatures. As the sample is heated, it may lose mass due to processes such as decomposition or evaporation. The TGA instrument records this mass loss, and the resulting TGA curve provides a profile of the material's thermal behavior. This technique is valuable for determining the upper-temperature limit for a compound's stability.

Table 6: Expected Thermal Analysis Data for this compound

| Analysis | Parameter | Result |

|---|---|---|

| TGA | Onset of Decomposition (T_onset) | Data not available in cited sources |

| TGA | Temperature at Max Loss Rate (T_peak) | Data not available in citied sources |

Reactivity and Chemical Transformation Pathways of 6 Fluoroquinoline 8 Carbonitrile

Reactivity of the Nitrile Group

The nitrile group (-C≡N) located at the 8-position of the quinoline (B57606) ring is a key site for chemical reactions, enabling its conversion into other important chemical groups.

Hydrolysis to Carboxylic Acid Derivatives

A primary reaction of the nitrile group is its hydrolysis to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.orgchemistrysteps.comchemguide.co.ukmasterorganicchemistry.com

Acidic Hydrolysis: Heating the nitrile with a dilute acid, like hydrochloric acid, results in the formation of 6-fluoroquinoline-8-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Alkaline Hydrolysis: Heating the nitrile with a base, such as sodium hydroxide (B78521) solution, initially produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk

Table 1: Hydrolysis of 6-Fluoroquinoline-8-carbonitrile

| Reagents | Product |

|---|---|

| Dilute HCl, Heat | 6-Fluoroquinoline-8-carboxylic acid |

| NaOH solution, Heat, then strong acid | 6-Fluoroquinoline-8-carboxylic acid |

Reduction to Amine Derivatives

The nitrile group can be reduced to form a primary amine, specifically (6-fluoroquinolin-8-yl)methanamine. This is a valuable method for introducing an aminomethyl group. Common methods for this reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas with a metal catalyst.

Metal Hydride Reduction: Reagents like lithium aluminum hydride can be used.

Other Reducing Agents: Ammonia borane (B79455) and samarium(II) iodide are also effective for nitrile reduction. organic-chemistry.org

A variety of catalysts, including cobalt and ruthenium complexes, can facilitate this transformation. organic-chemistry.org

Reactions with Nucleophiles and Electrophiles

The carbon atom of the nitrile group is susceptible to attack by nucleophiles. For instance, Grignard reagents can react with the nitrile to form an intermediate that hydrolyzes to a ketone. libretexts.org This provides a route to synthesize 8-acyl-6-fluoroquinolines.

Reactivity of the Fluoroquinoline Scaffold

The fluoroquinoline core of the molecule also allows for further chemical modifications. The presence of the fluorine atom and the nitrile group influences the position of these subsequent reactions.

Site-Selective Functionalization and Modification

The quinoline ring can undergo electrophilic substitution, though the existing electron-withdrawing groups make this challenging. Nucleophilic aromatic substitution of the fluorine atom at the C6 position is a more common transformation. This allows for the introduction of various functional groups at this position by reacting it with nucleophiles. The electron-withdrawing nature of halogens can facilitate both nucleophilic and electrophilic aromatic substitutions. cymitquimica.com

Ring-Opening and Rearrangement Reactions (If Reported)

Formation of Coordination Complexes and Ligand Properties of this compound

The molecular architecture of this compound, featuring a quinoline ring system and a nitrile group at the C-8 position, makes it a compelling candidate as a ligand in coordination chemistry. ontosight.airesearchgate.net The presence of two potential donor sites—the quinoline ring nitrogen (N1) and the nitrogen atom of the 8-carbonitrile moiety—allows the molecule to act as a chelating agent. nih.gov

By analogy with structurally similar compounds like 8-hydroxyquinoline (B1678124) (8-HQ) and 8-aminoquinoline, this compound is anticipated to function as a bidentate ligand. nih.govscirp.orgresearchgate.net The coordination typically involves the formation of a stable five-membered ring with a central metal ion, a structural motif known to enhance the stability of the resulting complex. libretexts.org This chelation is a key feature of its ligand properties, driving the formation of various coordination compounds. The electron-withdrawing nature of the fluorine atom at the C-6 position may influence the electron density of the quinoline ring system, potentially modulating the stability and reactivity of the metal complexes formed. rsc.orgyoutube.com

Metal-Ligand Binding Modes and Stoichiometry

The primary binding mode proposed for this compound involves bidentate chelation, where it coordinates to a metal center through both the quinoline nitrogen and the nitrile nitrogen. ontosight.ainih.gov This N,N'-coordination creates a thermodynamically favorable five-membered chelate ring.

The stoichiometry of the resulting complexes is dependent on the specific metal ion, its oxidation state, and its preferred coordination number. Various metal-to-ligand ratios are possible, leading to diverse geometric arrangements. For instance, metal ions that favor a coordination number of four, such as Cu(II) or Pd(II), could form complexes with a 1:2 metal-to-ligand ratio, potentially adopting a square planar geometry. scirp.orglibretexts.org Metal ions preferring a higher coordination number, like six, could form octahedral complexes with stoichiometries of 1:2 or 1:3. In a 1:2 complex, the remaining two coordination sites could be occupied by solvent molecules or other monodentate ligands. scirp.orglibretexts.org

Table 1: Proposed Binding Modes and Stoichiometries for this compound (L) Complexes

| Proposed Stoichiometry | Metal Ion Examples | Potential Coordination Number | Likely Geometry | Binding Mode |

|---|---|---|---|---|

| [M(L)Cl₂] | Pd(II), Pt(II) | 4 | Square Planar | Bidentate (N,N') |

| [M(L)₂]²⁺ | Cu(II), Ni(II) | 4 | Square Planar / Tetrahedral | Bidentate (N,N') |

| [M(L)₂Cl₂] | Co(II), Ru(II) | 6 | Octahedral | Bidentate (N,N') |

| [M(L)₃]²⁺/³⁺ | Fe(II), Fe(III), Ru(II) | 6 | Octahedral | Bidentate (N,N') |

Spectroscopic Signatures of Coordination Compounds

The formation of coordination complexes with this compound can be effectively monitored and characterized by various spectroscopic techniques. The electronic and structural changes that occur upon coordination with a metal ion give rise to distinct spectroscopic signatures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the ligand to a metal center. The most indicative change is expected in the stretching frequency of the nitrile group (ν(C≡N)). In the free ligand, this vibration typically appears in the 2220–2240 cm⁻¹ region. Upon coordination of the nitrile nitrogen to a metal ion, this band is expected to shift to a higher frequency (a "blue shift"). This shift is a result of the donation of the nitrogen lone pair to the metal, which can strengthen the C≡N triple bond. nih.gov

Furthermore, coordination via the quinoline nitrogen will perturb the vibrations of the heterocyclic ring. Shifts in the C=N and C=C stretching bands, typically observed between 1400 and 1600 cm⁻¹, would provide further evidence of complex formation. scirp.orgresearchgate.net The appearance of new bands in the far-IR region (below 600 cm⁻¹) can often be attributed to the formation of new metal-nitrogen (ν(M-N)) bonds. scirp.org

Table 2: Expected IR Spectral Shifts upon Complexation of this compound

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Change upon Complexation | Rationale for Change |

|---|---|---|---|

| Nitrile (C≡N) | ~2230 cm⁻¹ | Shift to higher frequency (e.g., > 2240 cm⁻¹) | Coordination through nitrile nitrogen strengthens the C≡N bond. nih.gov |

| Quinoline (C=N, C=C) | ~1400-1600 cm⁻¹ | Shifts in position and/or intensity | Perturbation of the aromatic system upon coordination of the quinoline nitrogen. scirp.orgresearchgate.net |

| Metal-Ligand Bond | N/A | Appearance of new bands at low frequency | Formation of new Metal-Nitrogen (M-N) bonds. scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment upon complexation. When this compound coordinates to a diamagnetic metal ion, the chemical shifts of the protons and carbons in the quinoline ring are expected to change. The protons in close proximity to the coordination sites (e.g., H2, H7) would likely experience the most significant downfield shifts due to the deshielding effect caused by the electron-withdrawing nature of the coordinated metal center. nih.govnih.gov This provides clear evidence of the quinoline nitrogen's involvement in the binding.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is dominated by π→π* transitions within the aromatic quinoline system. Upon coordination to a metal ion, these electronic transitions are altered, leading to shifts in the absorption maxima. scirp.orgnih.gov These shifts, which can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), are indicative of the interaction between the metal d-orbitals and the ligand's π-system. scirp.org In the case of transition metal complexes, new, weaker absorption bands may appear in the visible region, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands. nih.gov

Based on a thorough review of available scientific literature, there are no specific computational and theoretical investigation reports focused solely on this compound. Research detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, or molecular modeling for this particular compound is not present in the public domain.

Therefore, it is not possible to provide the detailed article as requested under the specified outline and constraints, as the foundational research data is absent. Information on closely related compounds cannot be used as a substitute due to the strict requirement to focus exclusively on this compound.

Computational and Theoretical Investigations of 6 Fluoroquinoline 8 Carbonitrile

Molecular Modeling and Simulation Studies

Intermolecular Interactions and Crystal Packing Phenomena

For quinoline (B57606) derivatives, studies have shown that a variety of intermolecular interactions are typically present, including hydrogen bonds, π-π stacking, and van der Waals forces. rsc.orgnih.gov The presence of the fluorine atom and the nitrile group in 6-Fluoroquinoline-8-carbonitrile is expected to introduce specific interactions. The fluorine atom can participate in C–H···F hydrogen bonds, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor in N–H···N or C–H···N interactions. nih.gov

The analysis of similar structures indicates that H···H contacts generally constitute the largest percentage of the Hirshfeld surface, reflecting the prevalence of van der Waals forces. nih.govnih.govresearchgate.net Other significant interactions include C···H/H···C, N···H/H···N, and O···H/H···O contacts in related structures. The π-π stacking interactions between the quinoline rings are also a critical factor in the crystal packing of these aromatic systems. rsc.org

Table 1: Typical Intermolecular Contacts in Related Quinoline Derivatives from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (Range) | Description |

| H···H | 38.5% - 57.7% | Represents van der Waals forces and is often the most significant contributor to the crystal packing. nih.govnih.gov |

| C···H/H···C | 20.2% - 27.3% | Indicates the presence of C-H···π interactions and other close carbon-hydrogen contacts. nih.govresearchgate.net |

| N···H/H···N | 11.0% - 33.3% | Highlights the importance of hydrogen bonding involving nitrogen atoms. nih.govresearchgate.net |

| O···H/H···O | ~15.8% | Significant in structures containing hydroxyl or carbonyl groups. researchgate.net |

| C–H···F | Variable | Expected to be present due to the fluorine substituent. |

| π–π stacking | Variable | Crucial for the packing of aromatic ring systems. rsc.org |

This table is a generalized representation based on data from various quinoline derivatives. The exact percentages for this compound would require experimental crystal structure determination.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.netnih.gov This approach is particularly valuable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. For fluoroquinolones, QSAR studies have been instrumental in understanding the structural requirements for antibacterial activity. nih.govnih.gov

Development of Predictive Models for Chemical Properties

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. For this compound, this would involve a series of quinoline derivatives with measured antibacterial activity. nih.govnih.gov Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity. researchgate.net

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The resulting equation represents the QSAR model. Studies on quinolone derivatives have shown that descriptors related to the van der Waals volume, electron density, and electronegativity can play a pivotal role in their antituberculosis activity. nih.gov

Table 2: Key Physicochemical and Structural Descriptors in QSAR Models of Fluoroquinolones

| Descriptor Type | Example Descriptors | Relevance to Activity |

| Electronic | Total positive partial charge (PC+), Electronegativity | Influences intermolecular interactions and binding to target enzymes. researchgate.netnih.gov |

| Steric/Topological | Van der Waals surface area (SMR_VSA7), Molecular volume | Affects the fit of the molecule into the active site of the target protein. researchgate.netnih.gov |

| Lipophilicity | LogP, True partition coefficient | Impacts membrane permeability and absorption. researchgate.net |

| Quantum Chemical | HOMO/LUMO energies | Relate to the chemical reactivity and stability of the molecule. arabjchem.org |

Validation Methodologies for Computational Models

The reliability and predictive power of a QSAR model must be rigorously assessed through various validation techniques. researchgate.netresearchgate.netnih.govmdpi.com These methods can be broadly classified into internal and external validation.

Internal Validation: This process assesses the stability and robustness of the model using the same dataset on which it was built. A common technique is cross-validation , where the dataset is repeatedly split into training and test sets. The model is built on the training set and its predictive ability is tested on the left-out data. The cross-validated coefficient (Q² or r²(CV)) is a key metric; a value greater than 0.5 is generally considered indicative of a good model. mdpi.com

External Validation: This is a more stringent test of a model's predictive capability. The model is used to predict the activity of an external set of compounds that were not used in the model's development. nih.govmdpi.com The predictive squared correlation coefficient (R²pred) is calculated to assess the agreement between the predicted and experimental activities for the external set.

Other statistical parameters used to validate QSAR models include:

Coefficient of determination (R²): Measures the goodness-of-fit of the model to the training data. mdpi.com

F-test value: Indicates the statistical significance of the regression model. mdpi.com

Root Mean Square Error (RMSE): Represents the deviation between predicted and observed values. researchgate.net

Y-randomization: A method to check for chance correlations by randomly shuffling the biological activity data. researchgate.net

The applicability domain of the model must also be defined to ensure that predictions are only made for compounds that are structurally similar to those in the training set. researchgate.netnih.gov

Mechanistic Insights into Chemical Reactions

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for elucidating the mechanisms of chemical reactions. arabjchem.orgnih.govrsc.orgnih.govresearchgate.net For this compound, DFT calculations can be employed to study its reactivity, stability, and the pathways of its synthetic and metabolic reactions.

DFT studies can provide detailed information about the electronic structure of a molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate various quantum chemical descriptors that provide insights into local reactivity:

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. arabjchem.orgnih.gov This is crucial for predicting how the molecule will interact with other reagents.

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack within a molecule. arabjchem.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular interactions, such as hyperconjugation and hydrogen bonding, which can influence the stability and reactivity of the molecule. arabjchem.org

By calculating the energies of reactants, transition states, and products, DFT can be used to map out the entire energy profile of a reaction. This allows for the determination of activation energies and reaction enthalpies, providing a deep understanding of the reaction mechanism and kinetics. For instance, DFT studies on other quinoline derivatives have been used to investigate their synthesis via cyclization reactions and to understand their stability. nih.govrsc.orgnih.govresearchgate.net

Emerging Research Directions and Future Perspectives for 6 Fluoroquinoline 8 Carbonitrile

Exploration of Undiscovered Synthetic Routes and Derivatizations

The quest for new and improved methods for synthesizing 6-fluoroquinoline-8-carbonitrile and its derivatives is a central theme in current research. While classical quinoline (B57606) syntheses like the Skraup and Doebner-von Miller reactions are well-established, they often necessitate harsh conditions that are incompatible with the sensitive fluoro and carbonitrile functionalities. This has spurred the investigation of milder and more adaptable synthetic methodologies.

The 8-carbonitrile group itself is a gateway to a vast array of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, with each modification producing a new family of compounds with potentially distinct biological or material characteristics. The development of selective and high-yielding transformations of the nitrile group in the presence of the fluoro-substituted quinoline ring remains an active area of investigation.

Development of Advanced Catalytic Systems for Transformations

Catalysis is indispensable for the synthesis and modification of this compound. The creation of sophisticated catalytic systems is paramount for enhancing the efficiency, selectivity, and sustainability of these chemical processes. A key area of exploration is C-H activation, where transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are being employed to directly functionalize the quinoline ring, thereby circumventing the need for pre-functionalized starting materials.

Innovations in catalysis are also impacting the construction of the quinoline ring itself. Novel catalysts are being developed to facilitate traditional quinoline syntheses under milder conditions. For example, Lewis acid catalysts are being explored to promote the crucial cyclization steps at lower temperatures. Furthermore, the use of organocatalysis is a growing trend, offering a metal-free alternative that can reduce both cost and environmental footprint.

In the realm of derivatization, enantioselective catalysis represents a major frontier. For reactions that generate chiral centers, the design of chiral catalysts that can precisely control the stereochemical outcome is of utmost importance, especially for medicinal chemistry applications where different enantiomers can exhibit dramatically different biological effects.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming transformative tools in chemical research. scrivenerpublishing.comucl.ac.uknih.gov For this compound, these computational approaches offer powerful new avenues for both compound design and the prediction of synthetic pathways.

ML models, trained on vast datasets of known chemical reactions, can predict the most viable synthetic routes for novel derivatives. nih.govmdpi.com This predictive capability can significantly reduce laboratory time and resources by prioritizing reactions with a high probability of success. ucl.ac.uk AI algorithms can also be harnessed to design new this compound derivatives with specific, predefined properties. nih.gov By discerning structure-property relationships from existing data, these algorithms can propose novel molecular architectures optimized for a particular purpose, such as binding to a biological target or exhibiting desired electronic characteristics.

Computational methods, such as density functional theory (DFT), are also being used to predict the reactivity and spectral properties of these compounds. These calculations provide valuable insights into the electronic structure, helping to rationalize experimental observations and guide the design of more efficient synthetic strategies.

Application as Precursors for Advanced Materials Science (e.g., organic electronics, sensors)

The unique electronic characteristics imparted by the fluoro and cyano substituents make this compound a highly attractive precursor for the development of advanced materials. In the field of organic electronics, quinoline-based molecules are being investigated for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The electron-withdrawing properties of the nitrile and fluorine groups can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a critical factor for efficient charge transport and light emission.

The nitrile group also provides a versatile handle for polymerization. Through conversion to other functional groups, this compound can be integrated into polymer backbones, leading to the creation of new materials with tailored optical and electronic properties.

Another exciting application lies in the development of chemical sensors. The quinoline nitrogen and the nitrile group can serve as binding sites for specific analytes. Upon binding, a detectable change in the molecule's photophysical properties, such as its fluorescence, can occur, forming the basis of a sensory response. ossila.com The presence of the fluorine atom can enhance the photostability and quantum yield of these fluorescent sensors. researchgate.net

Fundamental Studies in Supramolecular Chemistry and Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the behavior of molecules in both the solid state and in solution. The this compound scaffold offers an excellent platform for investigating a variety of these weak forces. The aromatic quinoline ring can engage in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor.

The fluorine atom, although a weak hydrogen bond acceptor, can participate in a range of non-covalent interactions, including C-H···F and F···F interactions, which can significantly influence the crystal packing of these molecules. The nitrile group is also a well-recognized participant in crystal engineering, capable of forming C-H···N hydrogen bonds and engaging in dipole-dipole interactions.

Q & A

Q. How should researchers balance open-data requirements with proprietary constraints in collaborative studies?

- Methodological Answer : Implement data-sharing agreements with tiered access levels. Non-proprietary data (e.g., synthetic protocols) are published in open-access journals, while IP-sensitive details (e.g., catalyst formulations) are archived under embargo. Use anonymized datasets for public repositories, citing compliance with GDPR or HIPAA where applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.